molecular formula C21H25ClFN3O B2524110 2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide CAS No. 898430-62-1

2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide

Cat. No.: B2524110
CAS No.: 898430-62-1
M. Wt: 389.9
InChI Key: WIPYRPIPLVPFFX-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide is a synthetic organic compound that features a combination of aromatic and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the acetamide backbone: This can be achieved by reacting 4-chlorophenylacetic acid with an appropriate amine under dehydrating conditions.

    Introduction of the piperazine ring: The piperazine moiety can be introduced through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the intermediate with 4-fluorophenyl group under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the aromatic rings.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: Both aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nucleophilic substitutions might use reagents like sodium hydroxide or ammonia.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological systems.

    Medicine: Potential therapeutic applications, possibly as a drug candidate.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide
  • 2-(4-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]acetamide

Uniqueness

The presence of both 4-chlorophenyl and 4-fluorophenyl groups, along with the piperazine ring, might confer unique properties such as enhanced binding affinity, selectivity, or stability compared to similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O/c1-25-10-12-26(13-11-25)20(17-4-8-19(23)9-5-17)15-24-21(27)14-16-2-6-18(22)7-3-16/h2-9,20H,10-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPYRPIPLVPFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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